4'-Hydroxyphenylcarvedilol-d3 is a deuterated analogue of carvedilol, a non-selective beta-blocker used primarily for the treatment of hypertension and heart failure. This compound is notable for its potential applications in pharmacological research, particularly in studies involving drug metabolism and pharmacokinetics. The presence of deuterium isotopes can enhance the stability and detectability of the compound in various analytical techniques.
The compound is derived from carvedilol, which is synthesized from a series of chemical reactions starting from simpler organic compounds. The introduction of deuterium into the structure allows for more precise tracking of the compound in biological systems, making it valuable for research purposes.
4'-Hydroxyphenylcarvedilol-d3 falls under the classification of beta-adrenergic antagonists, specifically within the category of non-selective beta-blockers. It can also be classified as an aromatic hydroxyl compound due to the presence of a hydroxyphenyl group.
The synthesis of 4'-Hydroxyphenylcarvedilol-d3 typically involves several key steps:
The synthesis may involve:
The molecular structure of 4'-Hydroxyphenylcarvedilol-d3 features:
The molecular formula can be represented as CHDO, where x, y, and z represent the number of carbon, hydrogen, and deuterium atoms respectively. The exact values depend on the specific synthetic route and degree of deuteration.
4'-Hydroxyphenylcarvedilol-d3 can participate in various chemical reactions typical for beta-blockers and phenolic compounds:
These reactions are often studied using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to monitor metabolic pathways and identify metabolites.
As a beta-blocker, 4'-Hydroxyphenylcarvedilol-d3 exerts its effects by blocking beta-adrenergic receptors in the heart and vascular system. This action leads to:
The binding affinity and efficacy at different beta-receptor subtypes (beta-1 and beta-2) can be assessed using radiolabeled ligand binding assays or functional assays measuring cAMP levels in response to agonist stimulation.
4'-Hydroxyphenylcarvedilol-d3 is expected to exhibit:
Key chemical properties include:
Relevant data on solubility, stability, and reactivity can be obtained from standard chemical databases or empirical studies.
4'-Hydroxyphenylcarvedilol-d3 has several important applications in scientific research:
4'-Hydroxyphenylcarvedilol-d3 is a deuterium-labeled analog of the pharmacologically active carvedilol metabolite, 4'-hydroxyphenyl carvedilol. Its molecular formula is C₂₄H₂₃D₃N₂O₅, with a molecular weight of 425.49 g/mol [3] [4]. The compound features site-specific deuterium substitution at the methoxy group (–OCH₃ → –OCD₃), which preserves the core structure while introducing a stable isotopic label [1] [5]. This modification occurs on the ortho-methoxyphenyl ring system, leaving the carbazole moiety, β-hydroxyl group, and secondary amine chain intact. The deuterated methoxy group exhibits identical steric parameters to its protiated counterpart but offers distinct spectral properties for detection.
Table 1: Structural Properties of 4'-Hydroxyphenylcarvedilol-d3
Property | Value/Description |
---|---|
Molecular Formula | C₂₄H₂₃D₃N₂O₅ |
Molecular Weight | 425.49 g/mol |
Deuterium Position | Methoxy group (–OCD₃) |
Unlabelled CAS Number | 142227-49-4 |
Deuterated CAS Number | 1189675-28-2 |
IUPAC Name | 4-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl]amino]ethoxy]-3-(trideuteriomethoxy)phenol |
The synthesis of 4'-Hydroxyphenylcarvedilol-d3 employs precursor-directed deuteration or isotopic exchange strategies. In precursor approaches, deuterated building blocks (e.g., deuteriomethyl-labeled catechol derivatives) are coupled with the carvedilol scaffold under reductive amination conditions [4] [5]. Alternatively, late-stage isotopic exchange uses acid/base-catalyzed H/D swapping at the methoxy group, though this risks deuteration at labile sites like amine or phenolic protons. The purified product typically achieves >95% isotopic enrichment (HPLC), as confirmed by suppliers like MedChemExpress and LGC Standards [3] [5]. Key challenges include minimizing isotopic dilution and ensuring regioselective labeling, which are addressed through optimized reaction stoichiometry and protective group chemistry.
Table 2: Key Steps in Deuterated Metabolite Synthesis
Step | Reaction | Deuterium Source | Purpose |
---|---|---|---|
Precursor Prep | Methylation of phenols with CH₃I vs. CD₃I | Deuterated methyl iodide | Introduces –OCD₃ group |
Coupling | Nucleophilic substitution/epoxide opening | Deuterated intermediates | Builds molecular backbone |
Deprotection | Acid/Base hydrolysis | N/A | Reveals phenolic –OH group |
Purification | Chromatography (HPLC) | N/A | Ensures >95% isotopic purity |
Mass spectrometry is the primary tool for confirming deuterium incorporation. The [M+H]⁺ ion of 4'-Hydroxyphenylcarvedilol-d3 appears at m/z 426.49, reflecting a +3 Da shift from the non-deuterated metabolite (423.49 Da) [4] [5]. Tandem MS/MS reveals characteristic fragments at m/z 222.00 (unlabelled carbazole fragment) and 100.10 (deuterated methoxy-containing ion), proving site-specific labeling [1] [8]. ¹H-NMR spectroscopy further validates deuteration: the absence of the singlet at ~3.7 ppm (corresponding to –OCH₃ protons) confirms replacement with –OCD₃. Additional NMR signals remain identical to the non-deuterated compound, confirming structural integrity [3] [5].
Table 3: Spectroscopic Signatures of 4'-Hydroxyphenylcarvedilol-d3
Technique | Key Spectral Feature | Interpretation |
---|---|---|
ESI-MS/MS | [M+H]⁺ at m/z 426.49 | +3 Da shift confirms three deuterium atoms |
Fragment ion at m/z 100.10 | Deuterated methoxy fragment retained | |
¹H-NMR | Absence of singlet at δ 3.7 ppm | Loss of –OCH₃ protons due to deuteration |
Aromatic protons at δ 6.5–7.8 ppm unchanged | Integrity of carbazole and phenol rings |
The deuterated and non-deuterated metabolites share identical core pharmacophores but differ in physicochemical properties due to isotopic effects. Key comparisons include:
Table 4: Physicochemical Comparison with Non-Deuterated Metabolite
Parameter | 4'-Hydroxyphenylcarvedilol-d3 | 4'-Hydroxyphenylcarvedilol |
---|---|---|
Molecular Formula | C₂₄H₂₃D₃N₂O₅ | C₂₄H₂₆N₂O₅ |
Molecular Weight | 425.49 g/mol | 422.47 g/mol |
pKa (Predicted) | 9.94±0.20 | 9.94±0.20 |
Melting Point | Not reported | 163–165°C |
Solubility | Slightly soluble in DMSO/MeCN | Slightly soluble in DMSO/MeCN |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4